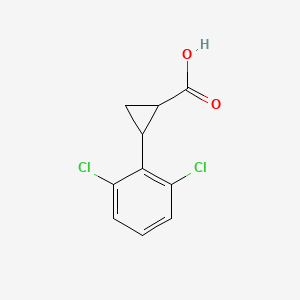

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid

Description

Properties

IUPAC Name |

2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O2/c11-7-2-1-3-8(12)9(7)5-4-6(5)10(13)14/h1-3,5-6H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJOYJHSCWRJSST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157698-73-1 | |

| Record name | 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropanation of 2,6-Dichlorostyrene Derivatives

A common approach involves the cyclopropanation of 2,6-dichlorostyrene or related vinyl aromatic compounds using carbenoid reagents such as diazo compounds or Simmons–Smith reagents to form the cyclopropane ring with the phenyl substituent already bearing the dichloro groups.

Key Reaction:

$$ \text{2,6-Dichlorostyrene} + \text{Carbenoid} \rightarrow \text{2-(2,6-Dichlorophenyl)cyclopropane} $$This intermediate can then be oxidized or functionalized to introduce the carboxylic acid group at the cyclopropane ring.

Oxidation of Cyclopropanecarboxaldehyde to Cyclopropanecarboxylic Acid

A patented process describes the oxidation of cyclopropanecarboxaldehyde to cyclopropanecarboxylic acid using molecular oxygen without catalysts or solvents, which simplifies the process and reduces costs.

- The oxidation is a free radical process primarily dependent on oxygen mass transfer.

- This method can be adapted for substituted cyclopropanecarboxaldehydes such as those bearing 2,6-dichlorophenyl groups.

Conversion of Cyclopropanecarboxylic Acid to Acid Chloride and Subsequent Functionalization

Cyclopropanecarboxylic acid derivatives can be converted to their corresponding acid chlorides using chlorinating agents such as thionyl chloride, phosphorus pentachloride, or oxalyl chloride.

- Acid chlorides are versatile intermediates for further transformations including amide formation or esterification.

- For 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, this step may be used to prepare derivatives or for purification.

Esterification and Hydrolysis Routes

Another approach involves preparing esters of cyclopropanecarboxylic acid derivatives followed by hydrolysis to yield the free acid.

- Esters of formula (I) are reacted with carboxylic acids under heat (90–150 °C) in the presence of acid catalysts.

- The reaction mixture is distilled to remove volatile by-products such as methyl formate.

- The product is purified by distillation or recrystallization.

Detailed Reaction Conditions and Data

Research Findings and Practical Considerations

- The oxidation method for converting cyclopropanecarboxaldehyde to the acid is advantageous due to the absence of catalysts and solvents, reducing environmental and economic costs.

- Chlorination using thionyl chloride is preferred for its efficiency and high purity of the acid chloride intermediate, which can be useful for further functionalization.

- Esterification followed by hydrolysis is a classical approach that allows purification via distillation and recrystallization, ensuring high purity of the final acid.

- The presence of electron-withdrawing chlorines at the 2,6-positions of the phenyl ring may influence reactivity and stability, requiring optimization of reaction conditions such as temperature and reaction time.

- Handling of intermediates and products should consider their irritant and toxicity profiles, as indicated by hazard classifications (skin and eye irritants, respiratory irritants).

Summary Table of Preparation Methods for 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic Acid

| Preparation Step | Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclopropanation of 2,6-dichlorostyrene | Carbenoid reagents (e.g., diazo compounds) | Controlled temperature, inert atmosphere | Direct ring formation on substituted phenyl | Requires handling of diazo compounds |

| Oxidation of substituted cyclopropanecarboxaldehyde | Molecular oxygen, elevated temperature | No catalyst/solvent, free radical process | Cost-effective, simple isolation | Oxygen mass transfer critical |

| Chlorination to acid chloride | Thionyl chloride, 50–100 °C | No solvent or catalyst | High purity acid chloride | Requires careful handling of reagents |

| Esterification and hydrolysis | Acid catalyst, heat, vacuum distillation | Sulfuric acid catalyst, 90–150 °C | High purity, catalyst recycling | Longer reaction time |

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.

Reduction: The compound can be reduced to form alcohols or aldehydes.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.

Major Products

The major products formed from these reactions include esters, amides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Biological Activities

Research indicates that 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : Interaction studies indicate potential binding affinity with enzymes and receptors involved in inflammatory pathways.

- Therapeutic Potential : The compound may serve as a lead structure for developing anti-inflammatory or antimicrobial agents due to its unique chemical features.

Applications in Medicinal Chemistry

The presence of the cyclopropane ring and carboxylic acid functional group suggests several applications in drug development:

- Lead Compound Development : The compound's unique structure may inspire new drug candidates targeting inflammation or infections.

- Pharmacological Studies : Further investigation into its pharmacodynamics and pharmacokinetics could elucidate its therapeutic potential.

Agricultural Applications

Given its structural similarity to other agrochemicals, 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid may also find applications in agriculture:

- Pesticide Development : Its potential biological activity could be explored for developing new pesticides or herbicides.

Future Research Directions

Given the limited current research data on 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid, several avenues for future investigation are recommended:

- In-depth Biological Studies : Conducting comprehensive studies to explore its full range of biological activities.

- Mechanistic Studies : Understanding the mechanisms of action through which this compound interacts with biological targets.

- Formulation Development : Exploring formulations that enhance its stability and bioavailability for therapeutic use.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Cyclopropane Carboxylic Acid Derivatives

- 1-[(2,4-Dichlorophenyl)carbamoyl]cyclopropane-1-carboxylic acid (Cyclanilide): Molecular Formula: C₁₁H₉Cl₂NO₃. Key Feature: Replaces the carboxylic acid with a carbamoyl group (-CONH₂). Application: Used as a plant growth regulator (e.g., cyclanilide) .

1-((2-(2,4-Dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole (Etaconazole) :

- Key Feature : Incorporates a triazole ring and dioxolane group.

- Application : Broad-spectrum fungicide .

- Comparison : The triazole group in etaconazole enables antifungal activity by inhibiting ergosterol synthesis, a mechanism absent in the target compound due to its lack of heterocyclic moieties .

Diclofenac Derivatives

- Tris-(2-hydroxymethyl)methyl Ammonium Diclofenac (TRISH.D): Molecular Formula: C₂₀H₂₅Cl₂NO₅. Key Feature: Phenylacetate salt with a 2,6-dichlorophenyl group. Application: Anti-inflammatory drug with improved solubility via salt formation . Comparison: The phenylacetate backbone in diclofenac derivatives allows for cyclooxygenase (COX) inhibition, whereas the cyclopropane-carboxylic acid structure in the target compound may hinder binding to COX enzymes due to steric constraints .

Table 1: Comparative Analysis of Key Properties

Key Observations :

- However, its carboxylic acid group reduces membrane permeability, limiting pharmaceutical utility without prodrug modification .

- Cyclanilide and etaconazole demonstrate how cyclopropane derivatives can be tailored for agrochemical use via functional group diversification .

Biological Activity

2-(2,6-Dichlorophenyl)cyclopropane-1-carboxylic acid (DCPA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique structure, which includes a dichlorophenyl group attached to a cyclopropane carboxylic acid moiety. This article explores the biological activity of DCPA, including its mechanisms of action, therapeutic potential, and relevant research findings.

- Molecular Formula : C10H8Cl2O2

- Molecular Weight : 235.08 g/mol

- Structure : DCPA features a cyclopropane ring which contributes to its unique reactivity and biological interactions.

DCPA's biological activity is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert effects through:

- Enzyme Inhibition : DCPA has been shown to inhibit enzymes involved in critical metabolic pathways, potentially affecting cellular processes such as growth and proliferation.

- Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing signaling pathways.

Antimicrobial Activity

Research indicates that DCPA exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.

Anti-inflammatory Effects

DCPA has also been investigated for its anti-inflammatory potential. Studies suggest that it can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This effect may be beneficial in treating conditions characterized by excessive inflammation.

Anticancer Properties

Preliminary studies have indicated that DCPA may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways. Further research is needed to elucidate the specific mechanisms involved.

Case Studies

- Antimicrobial Efficacy : A study published in Bioactive Compounds in Health and Disease assessed the antimicrobial activity of DCPA against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Inflammation Model : In an experimental model of acute inflammation, DCPA treatment resulted in a significant reduction in edema compared to control groups, indicating its potential as an anti-inflammatory agent .

- Cancer Cell Line Study : Research conducted on human breast cancer cell lines revealed that DCPA treatment led to a 50% reduction in cell viability at a concentration of 10 µM after 48 hours .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C10H8Cl2O2 |

| Molecular Weight | 235.08 g/mol |

| Antimicrobial MIC (S. aureus) | 32 µg/mL |

| Anticancer IC50 (Breast Cancer) | 10 µM |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via cyclopropanation of a dichlorophenyl-substituted precursor. For example, cyclopropane ring formation may involve [2+1] cycloaddition using dichlorocarbene intermediates under basic conditions (e.g., chloroform and a strong base). Reaction temperature (0–5°C) and stoichiometric control of dichloromethane derivatives are critical to minimize side products like 1,2-dichloroalkanes . Purification typically employs recrystallization from ethanol/water mixtures, with yields ranging from 40–65% depending on substituent steric effects .

Q. How is the structural integrity of 2-(2,6-dichlorophenyl)cyclopropane-1-carboxylic acid confirmed experimentally?

- Methodology : Combine spectroscopic and crystallographic techniques:

- NMR : H NMR reveals cyclopropane ring protons as characteristic multiplets (δ 1.2–2.1 ppm). The deshielded carboxylic proton appears as a broad singlet (δ 10–12 ppm) .

- X-ray crystallography : Resolves spatial arrangement, confirming the cyclopropane ring’s planarity and dihedral angles between the dichlorophenyl group and carboxylic moiety. Comparative analysis with Diclofenac analogs (e.g., orthorhombic crystal forms) can validate structural consistency .

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodology : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the cyclopropane ring in acidic/basic media. HPLC-MS identifies primary degradation products as 2,6-dichlorobenzoic acid (m/z 189) and cyclopropane ring-opened derivatives. Store at 2–8°C in amber vials with desiccants to extend shelf life beyond 24 months .

Advanced Research Questions

Q. How can computational modeling optimize catalytic systems for enantioselective synthesis?

- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) predict transition-state geometries for asymmetric cyclopropanation. Chiral catalysts like Rh(II)-bisoxazolines show higher enantiomeric excess (ee >90%) compared to Cu(I) complexes. Experimental validation via polarimetry and chiral HPLC (Chiralpak IA column) correlates with computational predictions .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

- Methodology : Discrepancies in C NMR shifts (e.g., carboxylic carbon at δ 170–175 ppm) may arise from residual solvents or tautomeric forms. Use deuterated DMSO for solubility and 2D NMR (HSQC, HMBC) to assign coupling patterns. For impurities >0.1%, employ preparative TLC (silica gel, ethyl acetate/hexane) followed by HRMS to identify byproducts .

Q. How does the compound interact with biological targets, and what assays validate its mechanism?

- Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to cyclooxygenase-2 (COX-2), analogous to Diclofenac’s mechanism. Validate via:

- In vitro COX-2 inhibition assays : IC determination using colorimetric kits (e.g., Cayman Chemical).

- Cellular uptake studies : LC-MS quantification in macrophage lysates after 24-hour exposure .

Q. What advanced techniques characterize polymorphism in crystalline forms?

- Methodology : Synchrotron X-ray powder diffraction (XRPD) distinguishes polymorphs by lattice parameters. Differential Scanning Calorimetry (DSC) identifies melting endotherms (e.g., Form I: mp 160–164°C; Form II: mp 148–152°C). Solvent-mediated transformation trials (acetonitrile vs. toluene) optimize crystal form selection for bioavailability .

Safety & Handling

Q. What are the critical safety protocols for handling this compound in aqueous reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.